molecular formula C22H23N3O5S2 B2472689 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1172751-34-6

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2472689
CAS RN: 1172751-34-6
M. Wt: 473.56
InChI Key: DCDPQLZEWONDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds related to (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been synthesized and demonstrated varying degrees of antimicrobial and antifungal activities. For instance, a study synthesized amide derivatives, which were screened for in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Chemotypes

Design and Biological Evaluation

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, related to the compound , has been identified as promising anti-mycobacterial chemotypes. A study prepared structurally diverse benzo[d]thiazole-2-carboxamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. The study identified several compounds with significant anti-mycobacterial potential, highlighting the therapeutic potential of this chemical framework (Pancholia et al., 2016).

Antimicrobial Derivatives

Synthesis and Biological Activity of Derivatives

Another study focused on the synthesis of derivatives involving (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, including the evaluation of their in vitro antibacterial activity. The study concluded that most compounds exhibit moderate to good antimicrobial activity, suggesting the importance of structural modifications in enhancing biological properties (Mhaske et al., 2014).

B-Raf Inhibitory and Anti-proliferation Activities

Design, Modification, and 3D QSAR Studies

Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities. A study specifically identified compounds with potent biological activity against B-Raf(V600E) and a human melanoma cell line, demonstrating the potential of these compounds as inhibitors. The study also performed docking simulation and QSAR model building, indicating the potential for rational design of B-Raf inhibitors (Yang et al., 2012).

properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-14-20(30-16-7-4-3-6-15(16)29-14)21(26)24-10-12-25(13-11-24)22-23-19-17(31-22)8-5-9-18(19)32(2,27)28/h3-9,14,20H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDPQLZEWONDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.